tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate
Description
Properties
Molecular Formula |
C11H20O4 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
tert-butyl 3-[3-(hydroxymethyl)oxetan-3-yl]propanoate |
InChI |
InChI=1S/C11H20O4/c1-10(2,3)15-9(13)4-5-11(6-12)7-14-8-11/h12H,4-8H2,1-3H3 |
InChI Key |
RYSBSOFJVAAVJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1(COC1)CO |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Oxidation
A high-yielding method involves oxidizing 3-hydroxymethyl-oxetanes in aqueous alkaline media using palladium catalysts. For example:
- Substrate : 3-Ethyl-3-hydroxymethyl-oxetane
- Catalyst : 5% Pd/C with Bi(NO₃)₃ activator
- Conditions : 80°C, O₂ atmosphere, 1.2M NaOH
- Yield : 97% of 3-ethyl-oxetane-3-carboxylic acid.
This intermediate is esterified with tert-butanol under Mitsunobu conditions (DIAD, PPh₃) to yield the target compound.
Copper-Chromium-Barium Catalysts
Early methods employed Cu/Cr/Ba catalysts for liquid-phase dehydrogenation of 3-alkyl-3-hydroxymethyl-oxetanes at 190–270°C. However, this approach suffers from side reactions (e.g., polymerization) and requires subsequent esterification, reducing overall efficiency.
Direct Esterification of Oxetane Carboxylic Acids
Esterification of oxetane-carboxylic acids with tert-butanol is a critical step.
Steglich Esterification
Acid-Catalyzed Fischer Esterification
- Catalyst : H₂SO₄ or p-toluenesulfonic acid
- Conditions : Reflux in tert-butanol, azeotropic water removal
- Yield : 70–75%.
While simpler, this method risks oxetane ring opening under acidic conditions.
Protection-Deprotection Strategies for Hydroxymethyl Groups
The hydroxymethyl group’s reactivity necessitates protection during synthesis.
Silyl Protection
Acetal Formation
- Reagent : Dihydropyran (DHP), pyridinium p-toluenesulfonate
- Deprotection : Methanol with p-TsOH.
Used in multi-step syntheses to stabilize intermediates during oxidation.
Ring-Opening Polymerization (ROP) and Post-Functionalization
ROP of 3-ethyl-3-hydroxymethyl-oxetane (EHO) followed by esterification offers a scalable route.
BF₃·Et₂O-Initiated ROP
- Monomer : EHO
- Initiator : BF₃·Et₂O (1 mol%)
- Conditions : 70°C, 2 h
- Post-polymerization esterification : React with tert-butyl propiolate.
Yields branched polyethers with 85–90% functionalization.
Stereoselective Synthesis via Chiral Auxiliaries
Asymmetric methods ensure enantiopure products for pharmaceutical applications.
SAMP/RAMP Hydrazones
- Auxiliary : (S)- or (R)-SAMP hydrazones
- Metalation : t-BuLi, THF at −78°C
- Electrophilic Quenching : tert-Butyl acrylate.
Enantiomeric excess (ee) reaches 84%.
Comparative Analysis of Methods
Emerging Techniques
Photoredox Catalysis
Recent advances use iridium photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆) for radical-mediated oxetane formation. This method could streamline synthesis but remains untested for tert-butyl ester derivatives.
Continuous Flow Chemistry
Microreactors enable precise control over exothermic steps (e.g., oxidations), improving safety and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of tert-butyl 3-(carboxymethyl)oxetan-3-yl propanoate.
Reduction: Formation of tert-butyl 3-(hydroxymethyl)oxetan-3-yl propanol.
Substitution: Formation of various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(hydroxymethyl)oxetan-3-yl carbamate
- tert-Butyl 3-(aminomethyl)oxetan-3-yl carbamate
- tert-Butyl 3-(hydroxymethyl)phenethylcarbamate
Uniqueness
tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxetane ring and the tert-butyl ester group allows for a wide range of chemical modifications and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
